N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide is a compound that belongs to the family of bipyridine derivatives. Bipyridine compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. This compound, in particular, features a bipyridine moiety linked to a benzenesulfonamide group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a benzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of benzenesulfonamide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes or other metal-dependent processes . The sulfonamide group can interact with amino acid residues in proteins, leading to inhibition or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and catalysis.
N-([2,3’-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide: Another bipyridine derivative with potential biological applications.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide is unique due to its specific combination of a bipyridine moiety and a benzenesulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-14-4-6-17(7-5-14)24(22,23)21-12-15-8-10-20-18(11-15)16-3-2-9-19-13-16/h2-11,13,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEWVOSWTQIJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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